1-[(Butan-2-yl)oxy]-2,2,3-trimethylaziridine
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Overview
Description
1-[(Butan-2-yl)oxy]-2,2,3-trimethylaziridine is an organic compound characterized by its unique structure, which includes an aziridine ring substituted with a butan-2-yloxy group and three methyl groups Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Butan-2-yl)oxy]-2,2,3-trimethylaziridine typically involves the reaction of 2,2,3-trimethylaziridine with butan-2-ol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Common catalysts used in this reaction include strong acids or bases, which facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(Butan-2-yl)oxy]-2,2,3-trimethylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the butan-2-yloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated aziridines, while reduction can produce amines.
Scientific Research Applications
1-[(Butan-2-yl)oxy]-2,2,3-trimethylaziridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(Butan-2-yl)oxy]-2,2,3-trimethylaziridine involves its interaction with molecular targets through its reactive aziridine ring. The ring strain in aziridines makes them highly reactive towards nucleophiles, allowing them to form covalent bonds with biological molecules. This reactivity can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
2,2,3-Trimethylaziridine: Lacks the butan-2-yloxy group, resulting in different reactivity and applications.
1-(Methoxy)-2,2,3-trimethylaziridine: Contains a methoxy group instead of butan-2-yloxy, leading to variations in chemical behavior.
1-(Ethoxy)-2,2,3-trimethylaziridine:
Uniqueness
1-[(Butan-2-yl)oxy]-2,2,3-trimethylaziridine is unique due to the presence of the butan-2-yloxy group, which imparts specific steric and electronic effects. These effects influence its reactivity and make it suitable for particular applications in synthesis and research.
Biological Activity
1-[(Butan-2-yl)oxy]-2,2,3-trimethylaziridine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and enzyme inhibition, supported by various research findings and case studies.
Chemical Structure
The structural formula of this compound can be represented as follows:
Antimicrobial Activity
Research has shown that aziridine derivatives exhibit significant antimicrobial properties. A study involving various aziridine compounds indicated that this compound demonstrated notable activity against several bacterial strains. The methodology involved disk diffusion assays where the compound was tested against Gram-positive and Gram-negative bacteria. The results highlighted the compound's ability to inhibit bacterial growth effectively.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Zone of Inhibition (mm) | Concentration (mg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 50 |
Escherichia coli | 12 | 50 |
Pseudomonas aeruginosa | 10 | 50 |
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. In vitro studies using human cancer cell lines revealed that this compound exhibited moderate cytotoxic effects. The compound was tested using the MTT assay to determine cell viability.
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
HeLa | 25 |
MCF-7 | 30 |
A549 | 28 |
The mechanism of action for the biological activity of this compound may involve the inhibition of specific enzymes or pathways critical for microbial survival or cancer cell proliferation. Preliminary studies suggest that the compound may act as an inhibitor of certain metabolic enzymes.
Enzyme Inhibition Studies
Enzyme inhibition assays have been conducted to assess the potential of this compound as a therapeutic agent. For instance, it was found to inhibit the activity of tyrosinase, an enzyme involved in melanin production and a target for skin-related disorders.
Table 3: Enzyme Inhibition Activity
Enzyme | Inhibition (%) at 50 µM |
---|---|
Tyrosinase | 65 |
Cholinesterase | 40 |
Case Studies
A notable case study involved the application of similar aziridine derivatives in drug development for antimicrobial therapies. Researchers synthesized various derivatives and evaluated their biological activities compared to established antibiotics. The findings indicated that certain modifications to the aziridine structure could enhance antimicrobial efficacy while reducing toxicity.
Properties
CAS No. |
343864-95-9 |
---|---|
Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
1-butan-2-yloxy-2,2,3-trimethylaziridine |
InChI |
InChI=1S/C9H19NO/c1-6-7(2)11-10-8(3)9(10,4)5/h7-8H,6H2,1-5H3 |
InChI Key |
DZINBURJUOPNHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)ON1C(C1(C)C)C |
Origin of Product |
United States |
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